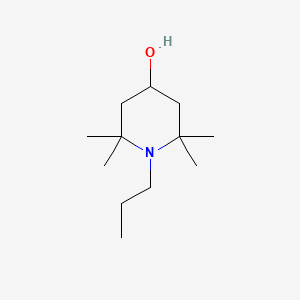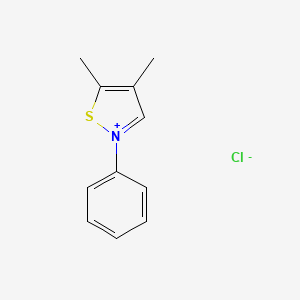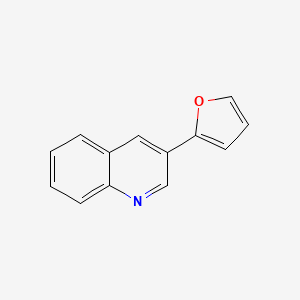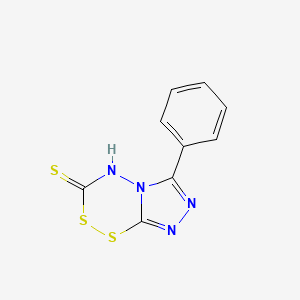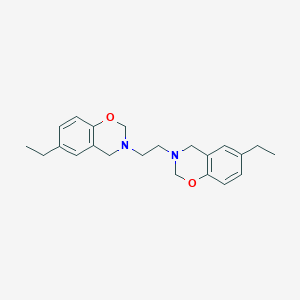
N-(1-Naphthylmethyl)methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Naphthylmethyl)methacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the methacrylamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethyl)methacrylamide typically involves the reaction of methacryloyl chloride with N-(1-naphthylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Naphthylmethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Substitution Reactions: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Polymers and Copolymers: Formed through polymerization.
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Applications De Recherche Scientifique
N-(1-Naphthylmethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N-(1-Naphthylmethyl)methacrylamide primarily involves its ability to undergo polymerization and form stable polymers. The naphthylmethyl group provides additional stability and unique properties to the resulting polymers. The molecular targets and pathways involved in its action are related to its interaction with initiators and other monomers during the polymerization process.
Comparaison Avec Des Composés Similaires
N-(1-Naphthyl)-N-phenylmethacrylamide: Similar in structure but with a phenyl group instead of a methacrylamide group.
N-Methyl-1-naphthalenemethylamine: Similar in structure but lacks the methacrylamide group.
Uniqueness: N-(1-Naphthylmethyl)methacrylamide is unique due to its combination of the naphthylmethyl group and the methacrylamide structure. This combination provides it with distinct chemical properties, making it suitable for specific applications in polymer science and material chemistry.
Propriétés
Numéro CAS |
137824-05-6 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-methyl-N-(naphthalen-1-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO/c1-11(2)15(17)16-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3,(H,16,17) |
Clé InChI |
ROGSUAJEEQJIMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)

